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Compound of Interest |

Compound Name: Azabuperone
CAS No.: 2856-81-7
Cat. No.: B1221449
- 7

Azabuperone is a notable member of the butyrophenone class of pharmaceuticals, recognized
primarily for its neuroleptic, sedative, and antiemetic properties.[1] As a pyridinylpiperazine
derivative, its mechanism of action is rooted in its activity as a dopaminergic antagonist.[1]
While it sees significant application in veterinary medicine, particularly as a tranquilizer for
swine and elephants, its structural and functional characteristics offer a valuable case study for
researchers and professionals in drug development and medicinal chemistry.[1] This guide
provides a detailed examination of Azabuperone's chemical structure, molecular weight, and
the analytical methodologies essential for its quantification.

Part 1: Chemical Identity and Molecular Structure

A thorough understanding of a drug candidate begins with its fundamental chemical identity.
Azabuperone is systematically identified through various nomenclature and registry systems,
which are crucial for accurate documentation and research.

Table 1: Chemical Identifiers for Azabuperone
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Identifier Value Source

1-(4-fluorophenyl)-4-(4-pyridin-
IUPAC Name ( ) p yh-4-(4-py [1]
2-ylpiperazin-1-yl)butan-1-one

CAS Number 1649-18-9 [1]

Molecular Formula C19H22FN3O [11[2]
clcenc(c1)N2CCN(CCCC(=0)

SMILES [2]
c3ccc(cc3)F)CC2
XTKDAFGWCDAMPY-

InChIKey (2]

UHFFFAOYSA-N

The structure of Azabuperone is a composite of three key moieties: a 4-fluorobutyrophenone
group, a piperazine linker, and a 2-aminopyridine terminal group. This specific arrangement is
central to its pharmacological activity.

Caption: 2D Chemical Structure of Azabuperone.

Part 2: Physicochemical and Molecular Properties

The physicochemical properties of a drug molecule are paramount as they directly influence its
absorption, distribution, metabolism, and excretion (ADME) profile. For Azabuperone, these
properties are well-defined and have been computed through various cheminformatics
platforms.

Table 2: Molecular and Physicochemical Properties of Azabuperone
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Property Value Source
Molecular Weight 327.4 g/mol [1112]
Monoisotopic Mass 327.17469050 Da [1]
Topological Polar Surface Area  36.4 A2 [1]
Hydrogen Bond Donors 0 [2]
Hydrogen Bond Acceptors 4 [2]
Rotatable Bonds 5 [2]
XLogP3 3.2 [3]

These properties, particularly the calculated lipophilicity (XLogP3) and polar surface area, are
critical predictors of a molecule's ability to cross biological membranes, including the blood-
brain barrier, which is essential for a neuroleptic agent.

Part 3: Experimental Protocol for Quantitative
Analysis

The ability to accurately quantify a drug in biological matrices is a cornerstone of preclinical and
clinical development, as well as for regulatory monitoring in veterinary applications. High-
Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for this
purpose. The following protocol outlines a validated method for the determination of
Azabuperone and its primary metabolite, azaperol, in tissue samples.[4][5]

Objective: To quantify Azabuperone (AZN) and Azaperol (AZL) residues in animal kidney
tissue using HPLC with fluorescence detection.

Methodology:
o Sample Homogenization and Extraction:

o Rationale: To disrupt the tissue matrix and release the analytes into a solvent in which they
are highly soluble. Acetonitrile is effective for both extraction and protein precipitation.
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o Procedure:

1. Weigh 2.0 g (= 0.1 g) of homogenized kidney tissue into a 50 mL polypropylene
centrifuge tube.

2. Add 10 mL of acetonitrile.
3. Homogenize the mixture using a high-speed probe homogenizer for 1 minute.
4. Centrifuge the homogenate at 4000 rpm for 10 minutes at 4°C.

5. Decant the supernatant into a clean tube.

o Solid-Phase Extraction (SPE) for Sample Cleanup:

o Rationale: To remove interfering endogenous matrix components (lipids, proteins) and
concentrate the analytes. A mixed-mode cation-exchange sorbent is used to retain the
basic Azabuperone and Azaperol under acidic conditions.

o Procedure:
1. Acidify the supernatant from Step 1 by adding 200 pL of formic acid.

2. Condition an Oasis MCX SPE cartridge (60 mg, 3 mL) by sequentially passing 2 mL of
methanol and 2 mL of water.

3. Load the acidified extract onto the SPE cartridge.

4. Wash the cartridge with 2 mL of 2% formic acid in water, followed by 2 mL of methanol
to remove interferences.

5. Elute the analytes (AZN and AZL) from the cartridge using 2 mL of 5% ammonium
hydroxide in methanol into a clean collection tube.[4]

o Eluate Processing and Reconstitution:

o Rationale: To evaporate the elution solvent and redissolve the analytes in a solvent
compatible with the HPLC mobile phase.
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o Procedure:
1. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

2. Reconstitute the residue in 500 pL of the initial mobile phase (e.g., a mixture of

phosphate buffer and acetonitrile).

3. Vortex for 30 seconds and transfer to an HPLC vial for analysis.

e HPLC-Fluorescence Detection:

o Rationale: To separate Azabuperone from its metabolite and other potential components,
and to detect them with high sensitivity and selectivity using fluorescence.

o Procedure:
1. Column: LiChrospher 60-RP select B or equivalent C18 column.[4]

2. Mobile Phase: Gradient elution using a mixture of a phosphate buffer (pH 3.0) and
acetonitrile.[5]

3. Flow Rate: 1.0 mL/min.
4. Injection Volume: 20 pL.

5. Detection: Fluorescence detector set to an excitation wavelength of 245 nm and an

emission wavelength of 345 nm.[4]

6. Quantification: Construct a calibration curve using standards of known concentrations
prepared in a blank matrix extract. The method should demonstrate linearity over a
relevant concentration range (e.g., 10-150 pg/kg).[4]
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Caption: Workflow for the Quantitative Analysis of Azabuperone.

Part 4: Conceptual Synthetic Pathway

While specific proprietary synthesis routes are often undisclosed, a logical retrosynthetic
analysis of Azabuperone suggests a convergent synthesis strategy. This approach is common
for molecules comprising distinct, pre-formable fragments and is designed for efficiency and

modularity.
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Key Steps:

o Fragment Synthesis: The two primary building blocks, 1-(2-pyridyl)piperazine and 4-chloro-

4'-fluorobutyrophenone, are either commercially available or can be synthesized through

established organic chemistry reactions.

» Nucleophilic Substitution: The core reaction involves the alkylation of the secondary amine

on the piperazine ring (a nucleophile) by the chlorobutyrophenone (an electrophile). This

forms the final carbon-nitrogen bond, linking the two fragments.

o Workup and Purification: The reaction mixture is then subjected to an aqueous workup to

remove inorganic byproducts and unreacted starting materials, followed by purification,

typically via crystallization or column chromatography, to yield pure Azabuperone.
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Caption: Conceptual Synthetic Pathway for Azabuperone.

Conclusion

Azabuperone serves as an exemplary model of the butyrophenone class of neuroleptics. Its

chemical architecture, characterized by the precise linkage of fluorobutyrophenone and

pyridinylpiperazine moieties, dictates its function as a dopamine antagonist. The well-defined

molecular weight and physicochemical properties provide a solid foundation for understanding

its pharmacokinetic behavior. Furthermore, the robust analytical methods developed for its

quantification in complex biological matrices underscore the practical requirements for drug
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monitoring and safety assessment, making it a subject of continued relevance for professionals
in pharmaceutical research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Neuroleptic]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1221449#chemical-structure-and-molecular-weight-
of-azabuperone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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